N-(4-fluorophenyl)quinoxaline-2-carboxamide
Overview
Description
N-(4-fluorophenyl)quinoxaline-2-carboxamide: is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction forms the quinoxaline ring, which is then further functionalized to introduce the 4-fluorophenyl and carboxamide groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Green chemistry principles can be adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups .
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)quinoxaline-2-carboxamide is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)quinoxaline-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer properties. The exact pathways and targets can vary depending on the specific application .
Comparison with Similar Compounds
Quinazoline: Another nitrogen-containing heterocycle with similar pharmacological activities.
Cinnoline: Known for its antimicrobial properties.
Phthalazine: Used in various medicinal applications.
Uniqueness: N-(4-fluorophenyl)quinoxaline-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorine atom enhances its stability and reactivity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N-(4-fluorophenyl)quinoxaline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O/c16-10-5-7-11(8-6-10)18-15(20)14-9-17-12-3-1-2-4-13(12)19-14/h1-9H,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIOKQPPVDMKDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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